molecular formula C19H23O3P B13687884 Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate

Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate

Cat. No.: B13687884
M. Wt: 330.4 g/mol
InChI Key: TUTDJUPTMZAXGA-UHFFFAOYSA-N
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Description

Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate is an organophosphorus compound featuring a fluorene core substituted with two methyl groups at the 9-position and a diethyl phosphonate group at the 2-position. The fluorene moiety imparts rigidity and extended π-conjugation, while the phosphonate group enhances electron-withdrawing characteristics. This compound is of interest in materials science, particularly in organic electronics, and as an intermediate in synthetic chemistry due to its tunable electronic properties and steric bulk .

Properties

Molecular Formula

C19H23O3P

Molecular Weight

330.4 g/mol

IUPAC Name

2-diethoxyphosphoryl-9,9-dimethylfluorene

InChI

InChI=1S/C19H23O3P/c1-5-21-23(20,22-6-2)14-11-12-16-15-9-7-8-10-17(15)19(3,4)18(16)13-14/h7-13H,5-6H2,1-4H3

InChI Key

TUTDJUPTMZAXGA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a carbon-phosphorus bond between a fluorene derivative and a phosphonate reagent. The key synthetic approach utilizes the Michaelis–Arbuzov reaction or related phosphonate ester formation reactions, which integrate the diethyl phosphonate group onto the fluorene ring system.

Reported Synthetic Procedure

A representative method reported involves the reaction of a suitable fluorene derivative bearing a leaving group (such as a halide) at the 2-position with diethyl phosphite under catalytic or thermal conditions to yield the diethyl phosphonate ester.

  • Reagents and Conditions:

    • Starting material: 9,9-Dimethyl-9H-fluorene-2-halide (e.g., bromide)
    • Phosphonate source: Diethyl phosphite or diethyl phosphonate
    • Catalyst: Aluminum triflate (Al(OTf)3) or other Lewis acids may be used to promote the reaction
    • Solvent: Typically anhydrous organic solvents such as toluene or tetrahydrofuran (THF)
    • Temperature: Elevated temperatures around 80 °C or reflux conditions
    • Reaction time: Overnight stirring or until completion
  • Workup and Purification:

    • Acidification of the reaction mixture to pH 1 with aqueous HCl
    • Extraction with ethyl acetate (EtOAc)
    • Basification with aqueous NaOH to liberate the phosphonate product
    • Further extraction and purification by silica gel chromatography (e.g., petroleum ether/ethyl acetate = 2:1)
    • Final product isolated as a yellow oil or solid with typical yields around 80–85%.

Alternative Synthetic Routes

  • Diazomethylphosphonate Route: The reaction of diethyl diazomethylphosphonate with fluorene derivatives under controlled temperatures can yield phosphonylated fluorene compounds. This method involves diazo compounds and thiocarbonyl ylides intermediates, offering regioselectivity and functional group tolerance.

  • Radical Arbuzov Reaction: A radical variant of the Arbuzov reaction has been documented for related phosphonate esters, involving radical intermediates to facilitate C–P bond formation under mild conditions, although specific application to the 9,9-dimethylfluoren-2-yl system requires further optimization.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Notes
Michaelis–Arbuzov Reaction 9,9-Dimethyl-9H-fluorene-2-halide + Diethyl phosphite 80 °C, Al(OTf)3 catalyst, overnight 80–85 Widely used, high yield, requires purification by chromatography
Diazomethylphosphonate Addition Diethyl diazomethylphosphonate + 9H-fluorene-9-thione Room temp to reflux, THF or toluene 46–74 Provides regioselective products, involves diazo chemistry
Radical Arbuzov Reaction Fluorene derivative + Phosphite under radical conditions Mild, radical initiators Not specified Emerging method, potential for mild conditions, less documented for this compound

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography with petroleum ether/ethyl acetate mixtures is standard to purify the phosphonate product, yielding a yellow oil or solid.
  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm the structure and purity.
  • Melting Point: For solid derivatives, melting points around 230–250 °C (decomposition) have been reported for related phosphonate compounds.

Research Findings and Notes on Reaction Mechanisms

  • The Michaelis–Arbuzov reaction mechanism involves nucleophilic substitution where the phosphite attacks the electrophilic carbon attached to the halide, forming the phosphonate ester.
  • Lewis acid catalysts such as aluminum triflate enhance the electrophilicity of the halide-bearing carbon, improving reaction rates and yields.
  • Diazo chemistry routes proceed via formation of phosphonylated thiocarbonyl ylides and subsequent rearrangements, offering access to more complex phosphonate architectures.
  • The bulky 9,9-dimethyl substitution on fluorene affects steric and electronic properties, influencing reactivity and selectivity in phosphonate formation.

Chemical Reactions Analysis

Types of Reactions

Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.

Scientific Research Applications

Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorene-Based Phosphonates

diethyl (2-chloro-9-hydroxy-9H-fluoren-9-yl)phosphonate (CAS 41268-12-6)
  • Structure : Fluorene core with a 2-chloro, 9-hydroxy, and 9-phosphonate substituent.
  • Molecular Formula : C₁₇H₁₈ClO₄P.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
  • Structure : Fluorene linked to two 2-fluoroaniline groups.
  • Key Differences :
    • Lacks a phosphonate group; instead, amine functionalities enable participation in hydrogen bonding and coordination chemistry.
    • Fluorine substituents enhance thermal stability and electronic conjugation, making this compound suitable for optoelectronic applications .

Phosphonate Esters Without Fluorene Moieties

Diethyl Phosphite (CAS 762-04-9)
  • Structure : Simple phosphonate ester (C₄H₁₁O₃P).
  • Key Differences :
    • Absence of the fluorene ring reduces molecular weight (MW = 138.1 g/mol) and conjugation, leading to lower thermal stability.
    • Higher solubility in polar solvents due to reduced hydrophobicity. Primarily used as a reagent in phosphorylation reactions .
Diethyl (P-Chlorobenzyl) Phosphonate
  • Structure : Benzyl group substituted with a chlorine and phosphonate.
  • Key Differences :
    • The chlorobenzyl group introduces a strong electron-withdrawing effect, enhancing reactivity in cross-coupling reactions.
    • Lacks the planar fluorene system, limiting applications in materials requiring extended π-conjugation .

Heterocyclic and Bioactive Phosphonates

Diethyl 10-Methyl-9,10-dihydroacridine-9-phosphonate
  • Structure : Acridine ring with a phosphonate and methyl group.
  • Key Differences :
    • The acridine system provides a larger aromatic surface area, influencing UV absorption (λₘₐₓ = 287 nm).
    • NMR data shows distinct shifts for the phosphonate ester (δ 3.83 ppm) and N-methyl group (δ 3.32 ppm), differing from fluorene-based analogs .
Fluorine-Substituted α-Aminophosphonic Acids with 1,2,4-Triazin Moieties
  • Structure : Combines phosphonate, triazine, and fluorine groups.
  • Key Differences :
    • Fluorination improves metabolic stability and bioavailability, relevant for pharmaceuticals.
    • The triazine ring enables diverse hydrogen-bonding interactions, unlike the inert fluorene core .

Electronic and Optoelectronic Properties

  • The target compound’s dimethylfluorene-phosphonate structure enhances charge transport in organic light-emitting diodes (OLEDs). For example, CzFA, a spirobifluorene-based material, achieves a power efficiency of 21.8 lm/W, outperforming CBP (13.7 lm/W) due to balanced hole/electron transport .
  • In contrast, diethyl (2-chloro-9-hydroxy-9H-fluoren-9-yl)phosphonate’s polar substituents may disrupt charge balance, limiting its utility in OLEDs .

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Substituents/Features Key Properties/Applications Reference
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate C₁₉H₂₃O₃P 9,9-dimethyl, 2-phosphonate OLEDs, synthetic intermediate
diethyl (2-chloro-9-hydroxy-9H-fluoren-9-yl)phosphonate C₁₇H₁₈ClO₄P 2-Cl, 9-OH, 9-phosphonate Potential bioactive intermediate
Diethyl Phosphite C₄H₁₁O₃P Simple phosphonate ester Phosphorylation reagent
Diethyl 10-methyl-9,10-dihydroacridine-9-phosphonate C₁₈H₂₂NO₃P Acridine-phosphonate hybrid UV-active material
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) C₂₅H₁₈F₂N₂ Fluorene-bis(2-fluoroaniline) Optoelectronic applications

Biological Activity

Diethyl (9,9-dimethyl-9H-fluoren-2-yl)phosphonate is a phosphonated compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phosphonate group attached to a fluorene structure. The chemical formula can be represented as C15H19O4PC_{15}H_{19}O_4P. The presence of the phosphonate group is significant as it influences the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 9,9-dimethylfluorene with phosphonating agents such as diethyl diazomethylphosphonate. The general reaction pathway can be summarized as follows:

  • Starting Materials : 9,9-dimethylfluorene and diethyl diazomethylphosphonate.
  • Reaction Conditions : The reaction is usually conducted under inert atmosphere conditions to prevent oxidation.
  • Purification : After completion, the product is purified through recrystallization or chromatography.

Antimalarial Activity

Recent studies have indicated that phosphonated compounds like this compound exhibit potential antimalarial properties. A study highlighted the synthesis of acyclic nucleoside phosphonates that demonstrated selective inhibition against Plasmodium falciparum enzymes responsible for purine salvage, which is crucial for the parasite's survival and proliferation .

CompoundActivitySelectivity
This compoundModerate InhibitionHigh against Pf HGXPRT

Cytotoxicity and Anticancer Potential

Another area of investigation is the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggests that this compound may inhibit cell proliferation in certain tumor types, although specific IC50 values and detailed mechanisms remain to be fully elucidated. For instance, some derivatives have shown significant activity against renal and breast cancer cell lines .

Case Studies

  • Study on Antimalarial Efficacy :
    • Objective : To evaluate the efficacy of this compound as an antimalarial agent.
    • Methodology : In vitro assays were conducted using Plasmodium falciparum strains.
    • Findings : The compound exhibited moderate inhibition with a selectivity index favoring the parasite over human cells .
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was performed across various concentrations.
    • Results : Notable cytotoxicity was observed in renal and breast cancer cell lines, suggesting further exploration into its anticancer potential .

Q & A

Q. What are the optimal synthetic routes for Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate, and what reaction conditions are critical for high yield?

The synthesis typically involves phosphorylation of 9,9-dimethyl-9H-fluoren-2-ol with diethyl phosphite under inert conditions. Key steps include:

  • Precursor Preparation : Use of 9H-fluorene derivatives (e.g., 9H-fluorene-9-ol) as starting materials .
  • Phosphorylation : Reaction with diethyl phosphite in dry toluene or similar solvents at room temperature, with stirring for 12–24 hours .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Critical conditions include strict anhydrous environments to avoid hydrolysis and precise stoichiometry to minimize side reactions. Yield optimization often requires monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are conflicting data resolved?

  • NMR Spectroscopy : 31^{31}P NMR is essential for confirming the phosphonate moiety (δ ~29–30 ppm). 1^{1}H NMR identifies fluorene protons (aromatic signals at δ 7.2–7.8 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or substituent positions, as demonstrated in fluorenyl-phosphonate derivatives (e.g., CCDC-2044976) .
    Data contradictions (e.g., unexpected splitting in NMR) are addressed by repeating experiments under controlled conditions and cross-referencing with computational simulations (DFT calculations) .

Advanced Research Questions

Q. How does the fluorene moiety influence the compound’s reactivity in organophosphorus chemistry?

The fluorene group enhances steric bulk and electronic conjugation, affecting:

  • Nucleophilic Substitution : The 2-fluoroaniline substituent () directs electrophilic attacks, altering reaction pathways.
  • Stability : The rigid aromatic system reduces hydrolytic degradation compared to aliphatic phosphonates .
  • Catalytic Applications : Fluorene’s planar structure facilitates π-π interactions in enzyme inhibition studies, as seen in carbon-phosphorus lyase inhibition .

Q. What strategies mitigate toxicity risks during in vitro biological studies?

  • Handling Protocols : Use of fume hoods, nitrile gloves, and sealed systems to prevent inhalation/dermal exposure (Category 4 acute toxicity per EU-GHS) .
  • Dose Optimization : Pre-screening via cytotoxicity assays (e.g., MTT tests) to establish IC50_{50} values.
  • Waste Management : Neutralization of phosphonate residues with alkaline solutions before disposal .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like carboxylesterases or DNA polymerases, leveraging fluorene’s hydrophobic pockets .
  • MD Simulations : Assess stability of enzyme-inhibitor complexes over nanosecond timescales .
  • QSAR Models : Correlate substituent effects (e.g., methyl groups) with inhibitory potency for rational drug design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or reaction pathways?

  • Reproducibility Checks : Verify inert atmosphere integrity (e.g., argon vs. nitrogen) and reagent purity.
  • Side Reaction Analysis : Byproducts like diethyl phosphite (from hydrolysis, ) can reduce yields; use 31^{31}P NMR to track intermediates .
  • Cross-Validation : Compare X-ray data () with spectroscopic results to confirm structural assignments.

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
31^{31}P NMRδ 29.8 ppm (phosphonate group)
1^{1}H NMRδ 1.3 ppm (CH3_3), 7.4–7.8 ppm (fluorene)
HRMS (FAB)[M+H]+^+ = 358.1212 (calculated 358.1130)

Q. Table 2. Safety Protocols for Handling

HazardMitigation StrategyReference
Acute toxicityUse gloves, fume hood, and sealed systems
Hydrolysis riskStore under inert gas (argon) at 4°C

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